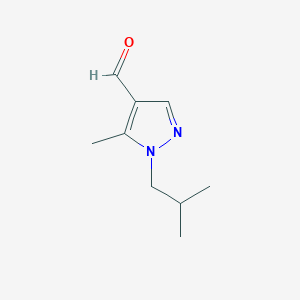

1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

5-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7(2)5-11-8(3)9(6-12)4-10-11/h4,6-7H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGZGOLSODCQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801199682 | |

| Record name | 5-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006495-92-6 | |

| Record name | 5-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006495-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801199682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Pyrazole Formation

The pyrazole ring can be synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For 5-methyl substitution, methyl-substituted β-diketones or β-ketoesters are commonly used.

N-1 Alkylation with Isobutyl Group

The N-1 position alkylation is generally achieved by reacting the pyrazole with an isobutyl halide (e.g., isobutyl bromide or chloride) under basic conditions. Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Reaction conditions: Room temperature to moderate heating (25–80 °C).

- Solvent: DMF or DMSO.

- Base: K2CO3 or NaH.

- Time: Several hours to overnight.

This step must be carefully controlled to avoid over-alkylation or alkylation at undesired positions.

Selective Formylation at C-4 Position

Formylation of the pyrazole ring at the 4-position is typically performed using the Vilsmeier-Haack reaction, which involves:

- Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

- Mechanism: Formation of the Vilsmeier reagent from POCl3 and DMF, which then electrophilically attacks the pyrazole ring at C-4.

- Conditions: Low temperature (0–5 °C) initially, then warming to room temperature or slightly elevated temperatures (up to 60 °C).

- Workup: Quenching with water or aqueous base, followed by extraction and purification.

This method provides good regioselectivity for the 4-position aldehyde.

Purification

The crude product is purified by recrystallization from suitable solvents such as ethanol-water mixtures or by chromatographic techniques to achieve high purity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole core synthesis | Hydrazine + methyl-substituted β-diketone | Reflux | 4–6 hours | 80–90 | Standard condensation |

| N-1 Alkylation | Isobutyl bromide, K2CO3, DMF | 50–80 °C | 12–24 hours | 70–85 | Avoid over-alkylation |

| Formylation (Vilsmeier) | POCl3 + DMF | 0–60 °C | 2–6 hours | 65–75 | Regioselective formylation at C-4 |

| Purification | Recrystallization (ethanol-water) | Ambient | Several hours | — | Achieves >98% purity |

Research Findings and Optimization

- Catalyst and solvent choice : Using DMF as both solvent and reagent in the Vilsmeier-Haack reaction enhances formylation efficiency.

- Temperature control : Maintaining low temperature during reagent addition minimizes side reactions.

- Base selection for alkylation : Potassium carbonate provides milder conditions and better selectivity compared to stronger bases like sodium hydride.

- Purification : Recrystallization from ethanol-water mixtures yields high purity product suitable for further applications.

Analytical Confirmation

- Nuclear Magnetic Resonance (NMR) : ^1H NMR confirms the presence of the aldehyde proton (~9.5 ppm), methyl group (~2.3 ppm), and isobutyl protons.

- Infrared Spectroscopy (IR) : Characteristic aldehyde C=O stretch near 1700 cm^-1.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 166 consistent with molecular weight.

- High-Performance Liquid Chromatography (HPLC) : Purity >98% after recrystallization.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Pyrazole ring synthesis | Hydrazine + methyl β-diketone | High yield, straightforward | Requires careful temperature control |

| N-1 Alkylation | Isobutyl bromide, K2CO3, DMF | Selective N-alkylation | Over-alkylation risk |

| Formylation | POCl3 + DMF (Vilsmeier-Haack) | Regioselective, efficient | Sensitive to moisture, exothermic |

| Purification | Recrystallization (ethanol-water) | High purity product | Solvent choice affects yield |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

Oxidation typically proceeds via radical intermediates, with the aldehyde’s α-hydrogen facilitating electron transfer .

Reduction Reactions

The aldehyde group is reduced to primary alcohols or amines:

Reductive amination requires careful pH control to avoid over-reduction .

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions with diverse reagents:

Schiff bases derived from this compound show enhanced bioactivity due to increased planarity .

Condensation Reactions

The aldehyde group condenses with active methylene compounds:

Chalcone derivatives exhibit dual inhibitory effects on COX-2 and 5-LOX pathways .

Substitution Reactions

Electrophilic substitution occurs at the pyrazole ring’s reactive positions:

Halogenation at C-3 enhances electrophilicity for cross-coupling reactions .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions:

Comparative Reactivity Analysis

| Compound | Aldehyde Reactivity | Ring Substitution | Unique Applications |

|---|---|---|---|

| 1-Ethylpyrazole-4-carbaldehyde | Moderate | C-3 halogenation | Antiviral agents |

| 3-Methylpyrazole-4-carbaldehyde | High | C-5 nitration | Agrochemical intermediates |

| 1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde | High (steric hindrance) | C-3 bromination | Anticancer lead optimization |

The isobutyl group at N-1 introduces steric effects, slowing electrophilic substitution but enhancing regioselectivity . This structural feature distinguishes it from simpler pyrazole aldehydes.

Mechanistic Insights

-

Nucleophilic Addition : The aldehyde’s electrophilic carbonyl carbon attracts nucleophiles like amines, forming imines via a tetrahedral intermediate .

-

Electrophilic Substitution : The pyrazole ring’s electron-rich C-3 position facilitates bromination via σ-complex stabilization .

-

Cycloaddition : Inverse electron-demand Diels-Alder reactions proceed through concerted mechanisms, favored by the aldehyde’s electron-withdrawing effect .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Further studies should explore its catalytic applications and toxicity profiles.

Biological Activity

1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The structural formula of 1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde can be represented as follows:

This structure features an isobutyl group at position 1, a methyl group at position 5, and an aldehyde group at position 4. The unique substitution pattern contributes to its biological reactivity and potential applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against common pathogens and found that certain derivatives displayed excellent inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | S. aureus | 0.22 | Bactericidal |

| 10 | E. coli | 0.25 | Bactericidal |

| 4a | Candida albicans | 0.30 | Fungicidal |

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have shown promise in inhibiting the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, a study highlighted that derivatives based on the pyrazole structure exhibited antiproliferative effects on breast cancer cell lines such as MDA-MB-231 .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 10 | Induction of apoptosis |

| Compound B | A549 (Lung) | 15 | Cell cycle arrest |

| Compound C | HCT116 (Colorectal) | 12 | Inhibition of angiogenesis |

Anti-inflammatory Effects

Pyrazoles also demonstrate anti-inflammatory activities. Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

The mechanisms underlying the biological activities of 1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde are multifaceted:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes, leading to cytosolic leakage and cell death.

- Anticancer Mechanisms : It likely induces apoptosis through multiple pathways including caspase activation and inhibition of survival signaling pathways.

- Anti-inflammatory Pathways : By modulating cytokine production, these compounds can reduce inflammation in various models.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, highlighting their potential applications:

- Study on Antimicrobial Efficacy : A comparative study evaluated multiple pyrazole derivatives against bacterial strains using standard antimicrobial susceptibility testing methods.

- Antitumor Activity Assessment : Research involving in vivo models demonstrated that certain pyrazole derivatives significantly reduced tumor size in xenograft models.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drug Intermediates

1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its structural properties facilitate the development of compounds with enhanced efficacy and specificity against various targets in drug discovery .

Case Study: Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant cytotoxicity against cancer cell lines. For example, a synthesized derivative demonstrated selective toxicity towards breast cancer cells, suggesting potential applications in cancer treatment .

Agricultural Chemistry

Development of Agrochemicals

The compound is utilized in the formulation of agrochemicals, providing effective solutions for pest control while minimizing environmental impact. This application aligns with the increasing demand for sustainable agricultural practices .

Material Science

Polymer Formulations

In material science, 1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. These enhancements are critical for industries requiring durable materials .

Biochemical Research

Enzyme Activity Studies

The compound acts as a valuable reagent in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. This application is crucial for advancing drug discovery and understanding biological processes .

Table 1: Summary of Applications

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Substituent Influence: The isobutyl group at position 1 in the target compound introduces steric bulk and lipophilicity compared to the phenyl group in 1-phenyl-1H-pyrazole-4-carbaldehyde . This may enhance membrane permeability in biological systems. Methyl vs. Carbaldehyde Position: Pyrazole-4-carbaldehydes (target and analogues) exhibit greater conjugation with the heterocyclic ring compared to pyrrole-2-carbaldehydes (e.g., ), altering reactivity in nucleophilic additions.

Q & A

Q. Q1. What are the most reliable synthetic routes for 1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of the pyrazole core using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with POCl₃/DMF . Modifications, such as nucleophilic substitution of the chloro group with aryloxy groups (e.g., phenol derivatives), can introduce further complexity .

Q. Key Methodological Steps :

Dissolve pyrazole precursor in DMF.

Add POCl₃ dropwise under anhydrous conditions at 0–5°C.

Stir at reflux (80–90°C) for 4–6 hours.

Quench with ice-water and extract with dichloromethane.

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Q. Q2. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was analyzed using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structural parameters (bond lengths, angles) were refined using SHELXL-97 .

Q. Key Findings :

- The aldehyde group adopts a planar conformation with the pyrazole ring.

- Intermolecular C–H···O hydrogen bonding stabilizes the crystal lattice.

Q. Spectroscopic Techniques :

- FTIR : Strong carbonyl stretch at ~1680 cm⁻¹ .

- ¹H NMR : Aldehyde proton resonance at δ 9.8–10.2 ppm .

Substituent Effects on Reactivity

Q. Q3. How do substituents on the pyrazole ring influence reactivity in nucleophilic reactions?

Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhance electrophilicity at the aldehyde carbon, facilitating nucleophilic attacks. For example:

Q. Q4. What factors control the regioselectivity of pyrazole-fused heterocycle formation?

Reaction temperature and catalysts dictate product regiochemistry. For example:

- Hydrazine hydrate at reflux forms 1,6-dihydropyrazolo[3,4-c]pyrazoles via thermal cyclization .

- Iodine catalysis at room temperature yields 6-phenyl-4-pyridinyl derivatives by promoting alternative N–N bond formation .

Q. Mechanistic Pathway :

Azide intermediate formation.

Intramolecular cyclization (temperature-dependent).

Aromatization via elimination.

Analytical Challenges in Purity Assessment

Q. Q5. How can researchers resolve contradictions in spectroscopic data for derivatives?

Combine multiple techniques:

- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted precursors).

- ¹³C NMR : Distinguishes regioisomers via carbonyl carbon shifts (δ 180–190 ppm for aldehydes).

- XRD : Confirms structural assignments when spectral overlap occurs .

Computational Modeling for Property Prediction

Q. Q6. What computational methods predict electronic properties of pyrazole-carbaldehydes?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets accurately models:

- Frontier Molecular Orbitals (FMOs) : Predicts reactivity (HOMO-LUMO gaps).

- Electrostatic Potential (ESP) : Maps nucleophilic/electrophilic sites .

Case Study :

For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid , DFT calculations matched experimental IR and XRD data within 2% error .

Addressing Contradictory Synthetic Yields

Q. Q7. Why do similar synthetic protocols report variable yields for this compound?

Key variables include:

- Solvent purity : Moisture in DMF reduces POCl₃ efficacy .

- Reaction time : Over-refluxing degrades aldehyde groups.

- Workup conditions : Rapid quenching minimizes hydrolysis .

Applications in Heterocyclic Chemistry

Q. Q8. How is this compound utilized as a building block for complex heterocycles?

It serves as a precursor for:

- Thieno[2,3-c]pyrazoles : Via condensation with thiophene derivatives .

- Imidazole hybrids : Reaction with thiocarbamides forms Schiff bases with antimicrobial activity .

Example Reaction :

(E)-3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde + thiosemicarbazide → Hydrazinecarbothioamide derivatives (crystal structures confirmed by XRD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.